1H-Indazol-3-ol

Vue d'ensemble

Description

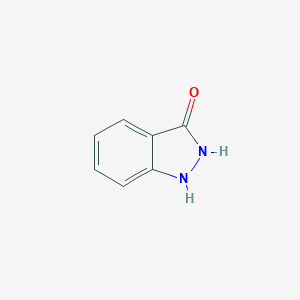

1H-Indazol-3-ol (CAS: 70010-33-2, molecular formula: C₇H₆N₂O, molecular weight: 134.14) is a nitrogen-containing heterocyclic compound characterized by a fused benzene and pyrrole ring with a hydroxyl group at the 3-position . It serves as a critical scaffold in medicinal chemistry, particularly as a potent inhibitor of d-amino acid oxidase (DAAO), an enzyme implicated in schizophrenia via modulation of NMDA receptor activity . Synthetically, it is accessible through cyclization of 2-hydrazinobenzoic acid derivatives, achieving yields up to 88.52% .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

1,2-Dihydro-indazol-3-one peut être synthétisé par différentes méthodes. Une méthode notable implique la génération photochimique de l’o-nitrosobenzaldéhyde à partir d’alcools o-nitrobenzyliques dans un solvant aqueux à température ambiante . Cet intermédiaire est ensuite utilisé pour construire les 1,2-dihydro-3H-indazol-3-ones. Cette méthode est avantageuse en raison de ses conditions réactionnelles douces et de l’utilisation d’un solvant aqueux .

Méthodes de production industrielle

Analyse Des Réactions Chimiques

Types de réactions

1,2-Dihydro-indazol-3-one subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former différents produits en fonction des réactifs et des conditions utilisés.

Réduction : Les réactions de réduction peuvent le convertir en d’autres dérivés présentant des activités biologiques potentielles.

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent les catalyseurs aux métaux de transition, les agents réducteurs tels que le borohydrure de sodium et les agents oxydants tels que le permanganate de potassium .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers indazoles substitués et leurs dérivés, qui ont été étudiés pour leurs activités biologiques .

4. Applications de la recherche scientifique

1,2-Dihydro-indazol-3-one a un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

Pharmaceutical Development

1H-Indazol-3-ol and its derivatives are primarily utilized in the development of pharmaceuticals, especially as intermediates in synthesizing anticancer agents . The unique structural properties of this compound allow for modifications that enhance biological activity. Notably, derivatives such as 6-fluoro-1H-indazol-3-ol have been identified as potent inhibitors of d-amino acid oxidase (DAAO), a target for schizophrenia treatment due to its role in increasing brain d-serine levels, thus contributing to NMDA receptor activation .

Key Findings:

- DAAO Inhibition: Compounds derived from this compound have shown nanomolar inhibition against DAAO, indicating their potential as therapeutic agents for neurological disorders .

- HDAC Inhibitors: A study highlighted the development of HDAC inhibitors using this compound derivatives, demonstrating significant anticancer activity through mechanisms involving gene expression reactivation .

Biological Research

In biological research, this compound is employed to investigate its effects on cellular processes. It has been used extensively in cancer cell line studies to understand its interactions with specific biological targets.

Case Studies:

- Anti-inflammatory Activity: A series of indazol-3-ol derivatives exhibited anti-inflammatory properties by inhibiting the oxidation of arachidonic acid, showcasing their potential in treating inflammatory diseases .

- Cell Cycle and Apoptosis: Recent studies have demonstrated that specific derivatives can induce apoptosis in cancer cells by targeting Bcl2 family members and modulating the p53/MDM2 pathway .

Material Science

The compound has also garnered attention in material science, particularly for its electronic properties that make it suitable for applications in organic light-emitting diodes (OLEDs). Researchers are exploring its potential to create advanced materials with enhanced performance characteristics.

Applications:

- Development of OLEDs due to favorable electronic properties.

- Exploration of new materials with improved stability and efficiency in electronic applications .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference compound in various analytical techniques. It aids in calibrating instruments and validating methods for detecting similar compounds.

Cosmetic Formulations

Due to its antioxidant properties, this compound is being investigated for use in skincare products. Its ability to protect skin from oxidative stress presents opportunities for developing innovative cosmetic formulations .

Data Summary Table

| Application Area | Specific Use Cases | Key Findings/Results |

|---|---|---|

| Pharmaceutical Development | Anticancer agents, DAAO inhibitors | Nanomolar inhibition against DAAO; HDAC inhibitors |

| Biological Research | Anti-inflammatory activity, apoptosis induction | Significant effects on cancer cell lines |

| Material Science | OLED development | Enhanced electronic properties |

| Analytical Chemistry | Calibration standards | Validated detection methods |

| Cosmetic Formulations | Skincare products | Antioxidant benefits |

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Indazole Derivatives

Positional Isomers: 1H-Indazol-5-ol

1H-Indazol-5-ol (CAS: 15579-15-4) is a positional isomer with the hydroxyl group at the 5-position.

Substituted Derivatives

- 6-Fluoro-1H-indazol-3-ol: Fluorination at the 6-position (MW: 152.13) enhances DAAO inhibition (IC₅₀: nanomolar) and in vivo efficacy, increasing plasma d-serine by 60% in mice .

- However, its DAAO activity remains uncharacterized .

- 7-Trifluoromethyl-1H-indazol-3-ol : The electron-withdrawing CF₃ group at C7 (MW: 202.13) may enhance metabolic stability and binding affinity, though biological data are pending .

Table 1. Key Indazole Analogs

Heterocyclic Analogs

Indole Derivatives

Indole-based compounds, such as 3-(2-triazolyl)ethyl-1H-indol-5-ol (MW: ~335), demonstrate antioxidant properties but lack direct DAAO inhibition. Their fused six-membered ring system differs electronically from indazoles, influencing target selectivity .

Benzimidazole Derivatives

Compounds like 1-(3-benzyl-2-imino-benzimidazolyl)-propan-2-ol (MW: 367–480) feature bulkier substituents and extended conjugation, which may reduce solubility but improve receptor binding kinetics. These derivatives are primarily explored for antimicrobial applications .

Mechanistic and Pharmacological Insights

- Substituent Effects : Electron-withdrawing groups (e.g., F, CF₃) at C6 or C7 enhance DAAO inhibition by stabilizing enzyme interactions. Fluorine’s small size and high electronegativity optimize binding without steric hindrance .

- Metabolic Stability : this compound derivatives exhibit favorable in vitro metabolic profiles, with low clearance in hepatic microsomes. Substitutions like CF₃ further prolong half-life .

Activité Biologique

1H-Indazol-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, particularly as a d-amino acid oxidase (DAAO) inhibitor and its effects on cancer cell lines.

This compound derivatives have been identified as potent inhibitors of DAAO, an enzyme implicated in the metabolism of d-serine, which plays a crucial role in the modulation of NMDA receptor activity in the brain. Inhibition of DAAO leads to increased levels of d-serine, which may have therapeutic implications for disorders such as schizophrenia. A study reported that certain derivatives exhibited nanomolar inhibition potency against DAAO, showcasing their potential as drug candidates for neuropsychiatric conditions .

Antitumor Activity

Recent research has highlighted the antitumor properties of this compound derivatives. For instance, a study demonstrated that a specific derivative showed significant inhibitory effects against the K562 leukemia cell line with an IC50 value of 5.15 µM. This compound also exhibited selectivity towards normal cells, indicating a potentially favorable therapeutic index . The mechanism underlying this activity involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase, primarily through modulation of apoptotic proteins such as Bcl-2 and Bax, and activation of the p53 pathway .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications. A pharmacophore model developed for DAAO inhibitors highlighted key molecular features necessary for activity. The presence of specific substituents on the indazole scaffold significantly enhances inhibitory potency against DAAO and other targets like FGFR kinases .

Case Studies

Case Study 1: DAAO Inhibition

A series of indazole derivatives were synthesized and tested for their ability to inhibit DAAO. Among them, 6-fluoro-1H-indazol-3-ol was identified as a lead compound with significant efficacy in increasing d-serine levels in mouse models, suggesting its potential utility in treating schizophrenia .

Case Study 2: Anticancer Effects

In another study, compound 6o was evaluated for its cytotoxic effects on K562 cells. The results indicated that treatment with this compound led to a marked increase in apoptosis rates and altered cell cycle distribution, supporting its development as an anticancer agent targeting the p53-MDM2 pathway .

Q & A

Q. Basic: What synthetic strategies are effective for preparing 1H-Indazol-3-ol derivatives in laboratory settings?

A common approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . For example, 3-(2-azidoethyl)-1H-indol-5-ol can react with terminal alkynes (e.g., 4-ethynylanisole) in PEG-400:DMF solvent under nitrogen, using CuI as a catalyst. After 12 hours, the product is extracted with ethyl acetate, dried (Na₂SO₄), and purified via flash column chromatography (70:30 EtOAc:hexane) . Yields typically range from 30–35%, with characterization by ¹H/¹³C NMR and HRMS.

Q. Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives in CuAAC reactions?

Key factors include:

- Catalyst loading : Increasing CuI from 1.15 g to 1.5 g per 5.86 mmol substrate may enhance reaction efficiency.

- Solvent polarity : PEG-400:DMF (2:1) improves solubility of polar intermediates, but switching to DMF alone could reduce side reactions.

- Temperature : Elevating to 50°C (instead of room temperature) may accelerate kinetics while avoiding decomposition.

- Purification : Gradient elution in column chromatography (e.g., 60:40 → 80:20 EtOAc:hexane) resolves closely eluting byproducts .

Q. Basic: Which spectroscopic methods are critical for characterizing this compound derivatives?

- ¹H NMR : Aromatic protons appear at δ 6.5–8.6 ppm, with indazole NH signals near δ 8.4–8.6 (singlet). Ethylenic protons in substituents resonate at δ 3.1–4.6 .

- HRMS : Confirm molecular ion peaks (e.g., m/z 335.1497 [M+H]⁺) with <2 ppm error .

- TLC : Use 70:30 EtOAc:hexane (Rf ≈ 0.33–0.49) to monitor reaction progress .

Q. Advanced: How should researchers resolve discrepancies between spectroscopic and crystallographic data for this compound derivatives?

- Cross-validation : Compare NMR-derived bond lengths/angles with X-ray diffraction (XRD) data. For example, aromatic C–C bonds in XRD (1.38–1.42 Å) should align with NMR coupling constants (J = 8.5–2.3 Hz) .

- Refinement tools : Use SHELXL to refine XRD data, adjusting thermal parameters and hydrogen positions iteratively. Discrepancies >0.05 Å in bond lengths warrant re-examination of sample purity or crystallinity .

Q. Advanced: What mechanistic insights govern the reactivity of this compound in nucleophilic additions?

Studies on formaldehyde addition show that the N1-H group acts as a nucleophile, forming a hemiaminal intermediate. Electron-withdrawing substituents (e.g., nitro groups) at the 4/5/6/7 positions increase reactivity by lowering the pKa of N1-H, facilitating deprotonation. Kinetic isotopic effect (KIE) experiments and DFT calculations are recommended to validate proposed mechanisms .

Q. Basic: What purification techniques are optimal for isolating this compound derivatives?

- Flash chromatography : Use silica gel with EtOAc:hexane gradients (e.g., 50:50 → 80:20) to separate polar byproducts.

- Recrystallization : Dissolve crude product in hot EtOAc, cool to 4°C, and filter to obtain crystals (e.g., 30% recovery) .

- TLC-guided fractionation : Collect fractions with Rf matching the target compound and re-analyze by NMR .

Q. Advanced: How can SHELXL improve crystallographic refinement of this compound derivatives?

- High-resolution data : Collect data to 0.8 Å resolution to resolve hydrogen atoms. Use SHELXL’s restraints for anisotropic displacement parameters.

- Twinning analysis : For poorly diffracting crystals, apply the TWIN/BASF command to model twinning domains. Validate with Rint values <5% .

- Hydrogen bonding : Use DFIX and DANG commands to enforce geometry consistent with NMR-derived hydrogen positions .

Q. Advanced: How do substituents influence the biological activity of this compound derivatives?

- Electron-donating groups (e.g., methoxy) at the 5-position enhance antioxidant activity by stabilizing radical intermediates (e.g., IC₅₀ = 12 µM for 6c vs. 25 µM for unsubstituted analogs) .

- Steric effects : Bulky groups at N1 (e.g., benzyl) reduce metabolic clearance in vitro but may hinder target binding. Balance logP (2.5–3.5) and polar surface area (70–90 Ų) for optimal pharmacokinetics .

Q. Basic: What safety protocols are essential when handling this compound derivatives?

- PPE : Use nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Conduct reactions in a fume hood due to volatile solvents (DMF, EtOAc).

- Waste disposal : Neutralize acidic/basic byproducts before discarding in halogenated waste containers .

Q. Advanced: How can computational methods predict the stability of this compound derivatives?

- Molecular dynamics (MD) : Simulate aqueous solubility using AMBER force fields. Correlate results with experimental logS values.

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to estimate tautomeric preferences (e.g., 1H vs. 3H-indazole forms) .

Propriétés

IUPAC Name |

1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEICGMKXPNXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049428 | |

| Record name | 3-Indazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7364-25-2 | |

| Record name | Indazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7364-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Indazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007364252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazol-3-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Indazol-3-one, 1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Indazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-3H-indazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-INDAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E254S9S1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.